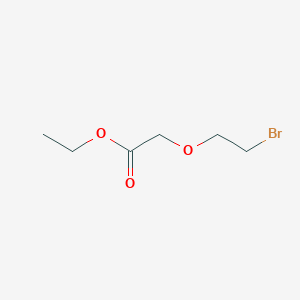
2-bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one” is a compound that contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold . THIQs are an important class of isoquinoline alkaloids, a large group of natural products . These compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of this compound involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of “2-bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one” is characterized by a THIQ scaffold, which is a common structural motif in various natural products and therapeutic lead compounds .Chemical Reactions Analysis
The THIQ scaffold in “2-bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one” has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity .Future Directions
The THIQ scaffold in “2-bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one” has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Therefore, future research could focus on the development of more potent and selective THIQ analogs for various therapeutic applications.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2-bromoacetyl bromide", "1,2,3,4-tetrahydroisoquinoline", "sodium hydride", "dimethylformamide", "acetic acid", "sodium acetate", "hydrogen peroxide", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 2-bromoacetyl bromide is reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of sodium hydride and dimethylformamide to form 2-bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one.", "Step 2: The crude product from step 1 is dissolved in acetic acid and heated with sodium acetate to form the corresponding acetate salt.", "Step 3: The acetate salt is then oxidized with hydrogen peroxide in the presence of sodium hydroxide to form the target compound, 2-bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one.", "Step 4: The final product is isolated by filtration and washed with water to remove any impurities." ] } | |
CAS RN |
145797-86-0 |
Molecular Formula |
C11H12BrNO |
Molecular Weight |
254.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



